molecular formula C10H17NO3 B6324923 Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate CAS No. 1316830-69-9

Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate

Cat. No. B6324923
Key on ui cas rn: 1316830-69-9
M. Wt: 199.25 g/mol
InChI Key: SRTWVHUEGKJMCW-UHFFFAOYSA-N
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Patent
US08524909B2

Procedure details

trans-(4-Bromo-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester (intermediate D) (1.0 g, 3.5 mmol) was dissolved in 35 mL dimethylformamide. Sodium hydride (60%, 214 mg, 5.4 mmol) was added at 0° O. The reaction mixture was stirred at room temperature for 2 h. The reaction mixture was quenched by careful addition of water. The mixture was extracted three times with diethylether. The combined organic phases were dried on sodium sulfate, filtered and evaporated. Purification of the residue by flash chromatography on silica gel (heptane/ethyl acetate 1:0→1:1) yielded the title compound as a colorless oil (499 mg, 70%), MS: m/e=143 [(M-buten)+].
Name
trans-(4-Bromo-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
intermediate D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
214 mg
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:15])[NH:7][C@H:8]1[C@H:13](Br)[CH2:12][CH2:11][O:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].[H-].[Na+]>CN(C)C=O>[C:1]([O:5][C:6]([N:7]1[CH:8]2[CH:13]1[CH2:12][CH2:11][O:10][CH2:9]2)=[O:15])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
trans-(4-Bromo-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(N[C@@H]1COCC[C@H]1Br)=O
Name
intermediate D
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(N[C@@H]1COCC[C@H]1Br)=O
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
214 mg
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by careful addition of water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with diethylether
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried on sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography on silica gel (heptane/ethyl acetate 1:0→1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2CCOCC12
Measurements
Type Value Analysis
AMOUNT: MASS 499 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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